N-cyclohexylpyridine-4-carboxamide

Description

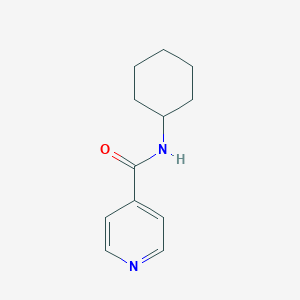

N-cyclohexylpyridine-4-carboxamide is a carboxamide derivative featuring a pyridine ring substituted at the 4-position with a cyclohexylcarboxamide group. Its structure combines the aromaticity of pyridine with the lipophilic cyclohexyl moiety, making it a compound of interest in medicinal chemistry and material science. The pyridine ring contributes to electronic stability, while the cyclohexyl group enhances solubility in non-polar environments.

Properties

IUPAC Name |

N-cyclohexylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLMSUCMOKQXKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

a. N-cyclohexyl-4-piperidinecarboxamide hydrochloride (CAS: 63214-55-1)

- Structure : Replaces the pyridine ring with a piperidine ring (a saturated six-membered amine ring).

- Key Differences :

- Basicity : Piperidine is a strong base (pKa ~11) due to its aliphatic amine, whereas pyridine (pKa ~5) is weakly basic due to aromatic electron withdrawal.

- Solubility : The hydrochloride salt form of the piperidine derivative enhances water solubility, whereas N-cyclohexylpyridine-4-carboxamide (free base) likely exhibits lower aqueous solubility .

- Applications : Piperidine derivatives are common in pharmaceuticals (e.g., analgesics), while pyridine-based carboxamides may prioritize electronic properties for catalysis or coordination chemistry.

b. 1-Benzyl-4-phenylamino-4-piperidinecarboxamide

- Structure: Features a benzyl group and phenylamino substituent on the piperidine ring.

- Synthesis: Prepared via carbodiimide-mediated coupling reactions, similar to methods that might apply to this compound .

Research Findings

- Synthetic Efficiency : The piperidinecarboxamide derivative in achieved yields of 72–85% using carbodiimide coupling agents, suggesting that analogous methods for this compound may require optimization for aromatic ring systems .

- Stability : Pyridine’s aromaticity may confer greater thermal stability compared to saturated piperidine derivatives, which are prone to oxidation at the amine center.

- Biological Relevance : Piperidinecarboxamides are frequently explored for CNS activity due to their blood-brain barrier permeability, whereas pyridine derivatives may face limitations due to lower lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.